molecular formula C11H12N2S B6151702 benzyl(1,3-thiazol-5-ylmethyl)amine CAS No. 355008-63-8

benzyl(1,3-thiazol-5-ylmethyl)amine

Cat. No.: B6151702
CAS No.: 355008-63-8
M. Wt: 204.29 g/mol
InChI Key: CLKFVCVNPULACL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl(1,3-thiazol-5-ylmethyl)amine is an organic compound that features a benzyl group attached to a thiazole ring via a methylene bridge The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl(1,3-thiazol-5-ylmethyl)amine can be synthesized through several methods. One common approach involves the reaction of benzylamine with 1,3-thiazole-5-carboxaldehyde under reductive amination conditions. The reaction typically employs a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl(1,3-thiazol-5-ylmethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic substitution reactions can occur at the benzyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.

Scientific Research Applications

Benzyl(1,3-thiazol-5-ylmethyl)amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of benzyl(1,3-thiazol-5-ylmethyl)amine involves its interaction with molecular targets in biological systems. The thiazole ring can interact with enzymes or receptors, modulating their activity. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl(1,3-thiazol-2-ylmethyl)amine
  • Benzyl(1,3-oxazol-5-ylmethyl)amine
  • Benzyl(1,3-imidazol-5-ylmethyl)amine

Uniqueness

Benzyl(1,3-thiazol-5-ylmethyl)amine is unique due to the presence of the thiazole ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds, such as those containing oxazole or imidazole rings, which may have different reactivity and biological activities.

Properties

CAS No.

355008-63-8

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

1-phenyl-N-(1,3-thiazol-5-ylmethyl)methanamine

InChI

InChI=1S/C11H12N2S/c1-2-4-10(5-3-1)6-12-7-11-8-13-9-14-11/h1-5,8-9,12H,6-7H2

InChI Key

CLKFVCVNPULACL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CN=CS2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.